

Introduction: The Imperative for Low-Temperature Dyeing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *C.I. Reactive red 2*

Cat. No.: *B083879*

[Get Quote](#)

The textile industry is a significant consumer of energy and water, with dyeing processes being particularly resource-intensive.^[1] Conventional reactive dyeing of cotton often requires temperatures between 60°C and 95°C to facilitate the chemical reaction between the dye and the cellulosic fiber. This high energy consumption not only increases production costs but also contributes substantially to the industry's carbon footprint.^{[1][2]} Low-temperature dyeing, typically conducted below 60°C, presents a sustainable alternative that reduces energy usage, minimizes the thermal degradation of fibers, and often requires less water.^[2]

This guide provides a comprehensive overview and a detailed protocol for the low-temperature exhaust dyeing of cotton using **C.I. Reactive Red 2**, a dichlorotriazine (DCT) type reactive dye. DCT dyes are characterized by their high reactivity, making them ideal for forming strong, covalent bonds with cotton under milder temperature conditions.^{[3][4]} This document is intended for researchers and textile scientists, offering insights into the reaction mechanism, a step-by-step laboratory protocol, methods for process optimization, and standards for evaluating the quality of the final dyed product.

The Underlying Chemistry: Mechanism of Fixation and Hydrolysis

The success of reactive dyeing hinges on a covalent bond formed between the dye molecule and the hydroxyl (-OH) groups of the cellulose polymer in cotton.^{[5][6]} This process, known as fixation, is an alkaline-catalyzed nucleophilic substitution reaction. However, it competes with an undesirable parallel reaction: hydrolysis, where the dye reacts with water instead of the

fiber. Understanding and controlling these two reactions is fundamental to achieving efficient and high-quality dyeing.

Key Components and Their Roles:

- Cellulosic Fiber (Cotton): The cotton polymer has primary and secondary hydroxyl groups that are the target reaction sites. In an alkaline medium, these groups ionize to form the more nucleophilic cellulosate anion (Cell-O⁻).[\[7\]](#)[\[8\]](#)
- **C.I. Reactive Red 2:** This dye belongs to the monochlorotriazine (MCT) or dichlorotriazine (DCT) class, specifically a dichlorotriazine dye.[\[9\]](#)[\[10\]](#) Its molecular structure includes a reactive triazine ring with two chlorine atoms. These chlorine atoms are excellent leaving groups, making the dye highly susceptible to nucleophilic attack and thus highly reactive.[\[3\]](#)[\[4\]](#)
- Electrolyte (e.g., Sodium Chloride, NaCl): When immersed in water, both cotton and reactive dye molecules exhibit a negative surface charge, leading to electrostatic repulsion.[\[7\]](#) An electrolyte, such as sodium chloride or Glauber's salt, is added to the dyebath to neutralize this charge, allowing the dye molecules to approach the fiber surface and be adsorbed. This phase is known as 'exhaustion'.[\[6\]](#)
- Alkali (e.g., Sodium Carbonate, Na₂CO₃): The alkali serves two critical functions. First, it raises the pH of the dyebath (typically to 10.5-11.5), which catalyzes the ionization of cellulose's hydroxyl groups to the highly reactive cellulosate anion (Cell-O⁻).[\[7\]](#)[\[8\]](#) Second, it facilitates the nucleophilic substitution reaction where the cellulosate anion attacks the carbon atom of the dye's reactive group, displacing a chlorine atom and forming a stable covalent ether bond.[\[11\]](#)

The two competing reactions can be summarized as:

- Fixation (Desired Reaction): Dye-Cl + Cell-O⁻ → Dye-O-Cell + Cl⁻
- Hydrolysis (Undesired Reaction): Dye-Cl + OH⁻ → Dye-OH + Cl⁻

The hydrolyzed dye (Dye-OH) can no longer react with the fiber, leading to a loss of color yield and necessitating a thorough washing process to prevent poor wash fastness.[\[5\]](#) The high reactivity of dichlorotriazine dyes like Reactive Red 2 allows the fixation reaction to proceed

efficiently at lower temperatures (e.g., 40°C), minimizing the rate of hydrolysis compared to less reactive dyes that require higher temperatures.^[4]

Figure 1: The competing reactions of fixation and hydrolysis.

Detailed Application Protocol: Low-Temperature Exhaust Dyeing

This protocol describes a laboratory-scale procedure for dyeing scoured and bleached 100% cotton knit fabric.

1. Materials and Equipment

Reagents	Equipment
C.I. Reactive Red 2	Laboratory-scale dyeing machine (e.g., Mathis Labomat)
Scoured & Bleached Cotton Fabric	Beakers and graduated cylinders
Sodium Chloride (NaCl) (ACS Grade)	Magnetic stirrer and hot plate
Sodium Carbonate (Na ₂ CO ₃) (Anhydrous)	Digital pH meter
Wetting Agent (Non-ionic)	Analytical balance
Acetic Acid (Glacial)	Spectrophotometer for color measurement
Soaping Agent (Anionic detergent)	Grey scales for assessing staining and color change
Deionized Water	Crockmeter for rubbing fastness testing

2. Standard Dyeing Recipe

The quantities of dye and auxiliaries are calculated based on the weight of the fabric (owf) or the volume of the liquor (g/L).

Component	Concentration	Purpose
C.I. Reactive Red 2	2.0% owf	Colorant
Sodium Chloride (NaCl)	40 g/L	Exhaustion Agent
Sodium Carbonate (Na ₂ CO ₃)	15 g/L	Fixation Alkali
Wetting Agent	1.0 g/L	Improve Fabric Wetting
Process Parameters		
Material-to-Liquor Ratio (MLR)	1:20	
Dyeing Temperature	40°C	
Total Time	~105 minutes	
pH for Exhaustion	6.5 - 7.0	
pH for Fixation	10.5 - 11.0	[6]

3. Experimental Workflow

The dyeing process is divided into three main stages: exhaustion, fixation, and wash-off.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Optimizing the steam usage through low temperature dyeing techniques for a low-Carbon textile Industry [textiletoday.com.bd]
- 2. Low-Temperature Dyeing → Area → Resource 1 [fashion.sustainability-directory.com]
- 3. scribd.com [scribd.com]
- 4. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 6. textilelearner.net [textilelearner.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. banglajol.info [banglajol.info]
- 9. C.I. Reactive Red 2 | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactive Red 2 | 12226-03-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Imperative for Low-Temperature Dyeing]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083879#low-temperature-dyeing-of-cotton-with-reactive-red-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com